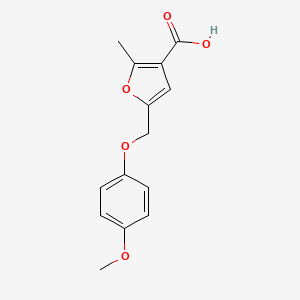

(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

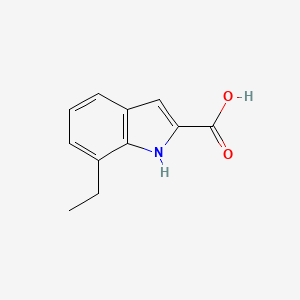

The compound is a derivative of piperidine and quinoline. Piperidine is a six-membered heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a quinoline moiety, which is a fused ring structure containing a benzene ring and a pyridine ring .Chemical Reactions Analysis

Piperidine and quinoline derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Applications De Recherche Scientifique

Pharmacological Research

Piperidine derivatives, such as the compound , are integral in the development of new pharmaceuticals. They are present in various classes of drugs and have been the focus of recent advances in both synthesis and pharmacological applications . The unique structure of piperidine derivatives makes them suitable for creating compounds with potential therapeutic effects.

Drug Discovery

The piperidine nucleus is a pivotal cornerstone in drug production. Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The versatility of the piperidine structure allows for a wide range of biological activities, making it a valuable target in drug discovery.

Biological Activity Studies

Piperidine compounds play a significant role in the study of biological activity. They are used to synthesize biologically active molecules that can interact with various biological targets. This interaction helps in understanding the mechanism of action of potential drugs and in the discovery of new therapeutic agents .

Mécanisme D'action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Propriétés

IUPAC Name |

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-14(2)13-26(24,25)17-9-11-22(12-10-17)20(23)18-6-4-5-16-8-7-15(3)21-19(16)18/h4-8,14,17H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKJISLSLYJWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)

![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)

![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)

![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)

![2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2878104.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2878112.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)